molecular formula C10H16 B171743 Cyclopentylidenecyclopentane CAS No. 16189-35-8

Cyclopentylidenecyclopentane

Cat. No. B171743
CAS RN: 16189-35-8
M. Wt: 136.23 g/mol
InChI Key: AFQHVWWURXWNGD-UHFFFAOYSA-N
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Description

Cyclopentylidenecyclopentane is a molecule that contains a total of 27 bonds. There are 11 non-H bonds, 1 multiple bond, 1 double bond, and 2 five-membered rings .


Molecular Structure Analysis

The molecular structure of Cyclopentylidenecyclopentane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 27 bond(s). There are 11 non-H bond(s), 1 multiple bond(s), 1 double bond(s), and 2 five-membered ring(s) .


Physical And Chemical Properties Analysis

Cyclopentylidenecyclopentane has a molecular formula of C10H16 and a molecular mass of 136.23 . The molecule contains a total of 27 bond(s). There are 11 non-H bond(s), 1 multiple bond(s), 1 double bond(s), and 2 five-membered ring(s) .

Scientific Research Applications

1. Medical and Pharmaceutical Applications

Cyclopentylidenecyclopentane and its derivatives, including cyclopentane rings, have been extensively explored in medical and pharmaceutical research. One area of focus is their role in the synthesis of cyclam complexes, which are 14-membered tetraamine macrocycles. These complexes have shown potential in medical applications, such as in AIDS treatment and stem cell mobilization. Their adducts with radionuclides like Tc and Cu have been studied for diagnostic and therapeutic purposes in medicine (Liang & Sadler, 2004).

2. Chemical Synthesis and Drug Development

Cyclopentylidenecyclopentane structures are integral in the development of novel drug compounds. The strain-release heteroatom functionalization technique, involving cyclopentylation of amines, alcohols, and other heteroatoms, has been applied in the synthesis of small, strained ring systems. This approach is significant in the realm of medicinal chemistry for creating bioconjugates and labeling peptides, which are crucial in drug discovery and development (Lopchuk et al., 2017).

3. Exploration in Alternative Fuels and Energy

Research has also been conducted on the combustion characteristics of cyclopentanol, a cyclopentane derivative. Cyclopentanol is considered a potential biofuel alternative for automobiles, and studies have focused on its blending ratios and effects on combustion characteristics. This research is crucial for developing sustainable and environmentally friendly fuel alternatives (Chen et al., 2020).

4. Catalysis and Biomass Conversion

Cyclopentanone, another derivative, has been investigated for its role in biomass conversion to fuels. Research on MgO-based catalysts functionalized with organosilanes for cyclopentanone aldol condensation has shown improved stability, which is significant for biomass conversion processes. This research contributes to the advancement of sustainable chemical processes (Ngo et al., 2018).

properties

IUPAC Name

cyclopentylidenecyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-2-6-9(5-1)10-7-3-4-8-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQHVWWURXWNGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C2CCCC2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338441
Record name cyclopentylidenecyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentylidenecyclopentane

CAS RN

16189-35-8
Record name Cyclopentylidenecyclopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16189-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cyclopentylidenecyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
HS Dang, AG Davies, IGE Davison… - The Journal of Organic …, 1990 - ACS Publications
The allylic rearrangement has been studied of the hydroperoxides that are formed when singlet oxygen reacts with epicholesterol, A9, 10-octahydronaphthalene, 2, 3-dimethylbut-2-ene…
Number of citations: 51 pubs.acs.org
WF Bailey, TV Ovaska - Chemistry Letters, 1993 - journal.csj.jp
… by low-temperature lithium – iodine exchange, undergoes two sequential 5-exo cyclizations when warmed to room temperature to afford 2-methyl-1-cyclopentylidenecyclopentane in 85…
Number of citations: 6 www.journal.csj.jp
AG Davies, WJ Kinart - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
… With that proviso, lithium perchlorate does show a catalytic effect on the reaction of cholesterol, cyclopentylidenecyclopentane, and tributylallyltin (Table 2), though the effect does not …
Number of citations: 33 pubs.rsc.org
WJ Kinart, E Śnieć, I Tylak, CM Kinart - Physics and Chemistry of …, 2000 - Taylor & Francis
… cyclopentylidenecyclopentane or of tributylallyltin with singlet oxygen was found to be subject to a similar catalysis [7]. No clear picture of the mechanism of this catalysis has yet …
Number of citations: 13 www.tandfonline.com
JE McMurry, MP Fleming, KL Kees… - The Journal of Organic …, 1978 - ACS Publications
Active titanium metal, produced in a finely divided form by reduction of TiCl3 with either potassium or lithium, will reductively couple ketones and aldehydes to olefins. Although the …
Number of citations: 416 pubs.acs.org
A Pałasz, T Pałasz - Tetrahedron, 2011 - Elsevier
… Cyclohexylidenecyclohexane 12 and cyclopentylidenecyclopentane 14 were obtained by the new method 16 for reductive coupling of carbonyl compounds to olefins with using of AlCl …
Number of citations: 30 www.sciencedirect.com
M Akita, M Takahashi, K Kobayashi, N Hayashi… - Journal of Molecular …, 2013 - Elsevier
… Bending occurs in the plane made by cyclopentylidenecyclopentane and the diazo group. Furthermore, the substituents at the 2-position of the cyclopentylidene group (X double bond O…
Number of citations: 1 www.sciencedirect.com
GE Gream - Australian Journal of Chemistry, 1972 - CSIRO Publishing
… A 1-cyclopentylcyclopentyl cation (32) is required to explain the origin of the small quantities of cyclopentylidenecyclopentane (24) and 1-cyclopentylcyclopentene (25) found in the …
Number of citations: 18 www.publish.csiro.au
OS Mills, CIF Watt, SM Whitworth - Journal of the Chemical Society …, 1990 - pubs.rsc.org
… The cyclopentylidenecyclopentane array with an ally1 cation and a$-unsaturated ketone is then formed by cleavage of the C8X9 bond, and rapid hydride and methyl shifts yield a stable …
Number of citations: 4 pubs.rsc.org
KL KEES - 1979 - search.proquest.com
A procedure for the synthesis of cycloalkenes by intramolecular dicarbonyl coupling induced by low valent titanium (TiCl^/Zn-Cu) has been developed. The procedure has been …
Number of citations: 2 search.proquest.com

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